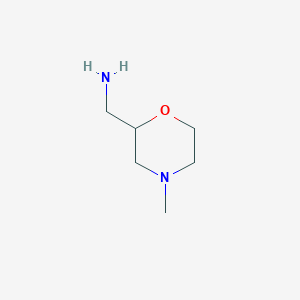

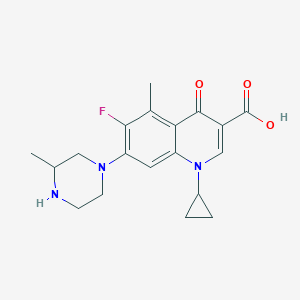

![molecular formula C7H3ClFNS B136207 2-氯-7-氟苯并[d]噻唑 CAS No. 154327-28-3](/img/structure/B136207.png)

2-氯-7-氟苯并[d]噻唑

描述

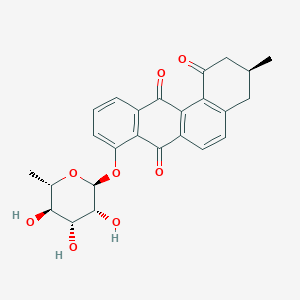

2-Chloro-7-fluorobenzo[d]thiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of chlorine and fluorine substituents on the benzothiazole core can significantly influence the electronic properties and reactivity of the molecule, making it a valuable intermediate for various chemical and pharmaceutical applications .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as 2-Chloro-7-fluorobenzo[d]thiazole, can be achieved through different synthetic routes. One approach involves the Jacobsen cyclization of precursor thiobenzanilides, which can lead to mixtures of regioisomeric fluorobenzothiazoles . Another method utilizes Pd-catalyzed direct ortho-fluorination of 2-arylbenzo[d]thiazoles with electrophilic fluoride sources, providing a practical route to synthesize valuable fluorinated products . Additionally, the synthesis of related compounds can involve Suzuki-Miyaura coupling and subsequent C-H activation reactions .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those with fluorine and chlorine substituents, can be elucidated using X-ray crystallography. These compounds often crystallize in various space groups, and the dihedral angles between the thiazole core and adjacent benzene rings can vary, affecting their electronic and photophysical properties .

Chemical Reactions Analysis

Benzothiazoles, including 2-Chloro-7-fluorobenzo[d]thiazole, can undergo various chemical reactions due to the presence of reactive sites on the molecule. The fluorine and chlorine substituents can participate in nucleophilic substitution reactions, and the heterocyclic core can engage in electrophilic aromatic substitution, coupling reactions, and cyclization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-7-fluorobenzo[d]thiazole and its derivatives are influenced by the nature of the substituents and the molecular structure. These compounds exhibit a range of absorption and emission properties in the ultraviolet-visible region, which can be attributed to electronic transitions within the molecule . The electrochemical activity is also notable, with some compounds demonstrating high luminescence quantum yields and excellent thermal stability . The presence of halogen substituents can enhance the cytotoxicity of these compounds against certain cancer cell lines, indicating potential pharmaceutical applications . Additionally, the introduction of fluorine and chlorine can affect the pharmacological properties, such as anti-inflammatory and analgesic activities .

科学研究应用

1. Application in Organic Electronics

- Summary of Application : Thiazolo[5,4-d]thiazole derivatives, which are structurally similar to 2-Chloro-7-fluorobenzo[d]thiazole, are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

- Methods of Application : The parent thiazolo[5,4-d]thiazole moiety is used to expand the conjugated backbone of the semiconducting material .

- Results or Outcomes : The high potential of these molecules has been recognized notably in the field of organic photovoltaics .

2. Application in Medicinal Chemistry

- Summary of Application : Thiazole derivatives have diverse biological activities . They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific drug molecule being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

3. Application in Antimicrobial Research

- Summary of Application : Thiazole derivatives have been found to exhibit significant antimicrobial activities . They have been used to develop new compounds that act as antimicrobial agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antimicrobial agent being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antibacterial and antifungal activities .

4. Application in Antioxidant Research

- Summary of Application : Thiazole derivatives have been found to exhibit significant antioxidant activities . They have been used to develop new compounds that act as antioxidants .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antioxidant agent being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antioxidant activities .

5. Application in Antitumor Research

- Summary of Application : Thiazole derivatives have been found to exhibit significant antitumor activities . They have been used to develop new compounds that act as antitumor agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antitumor agent being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antitumor activities .

6. Application in Antiviral Research

- Summary of Application : Thiazole derivatives have been found to exhibit significant antiviral activities . They have been used to develop new compounds that act as antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antiviral agent being developed .

- Results or Outcomes : The results have shown that thiazole derivatives can have several biological activities such as antiviral activities .

安全和危害

未来方向

The future directions for “2-Chloro-7-fluorobenzo[d]thiazole” and other benzothiazole derivatives are likely to involve further exploration of their biological activities and potential applications in drug design . The development of new synthesis methods and patterns of reactivity may also be a focus of future research .

属性

IUPAC Name |

2-chloro-7-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPCQNLKLWGDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-fluorobenzo[d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

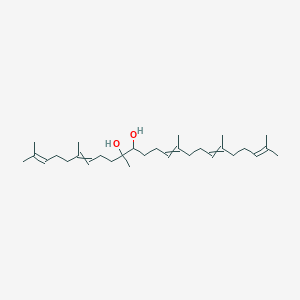

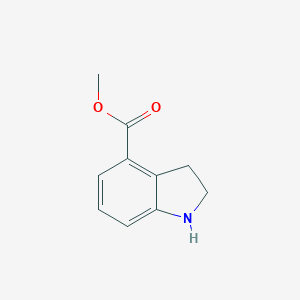

![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)

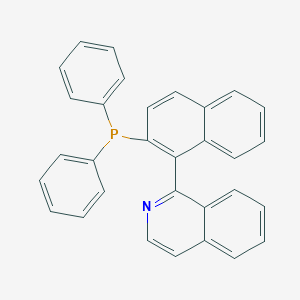

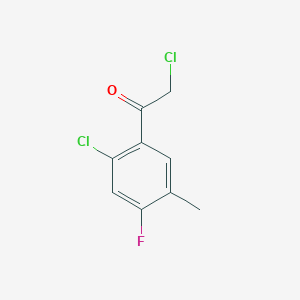

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

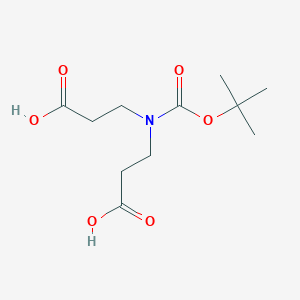

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)